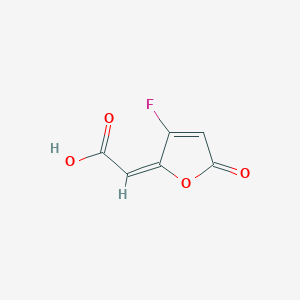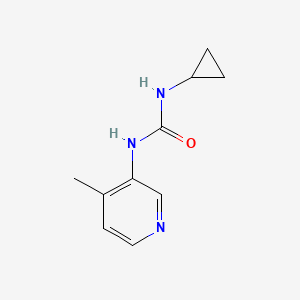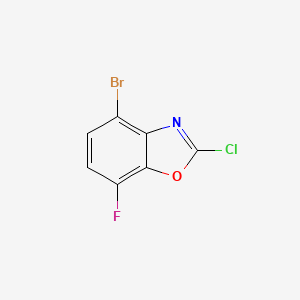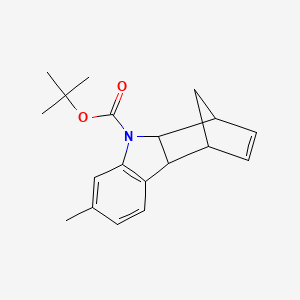
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is a complex organic compound with a unique structure that includes a carbazole core Carbazoles are known for their diverse biological activities and applications in organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the carbazole core, followed by the introduction of the tert-butyl ester group and the methyl group at specific positions on the carbazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.
Industry: The compound’s unique structure and properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbazole-9-carboxylate: Similar in structure but lacks the methyl group at the 7-position.
7-methylcarbazole: Lacks the tert-butyl ester group.
1,4,4a,9a-tetrahydrocarbazole: Lacks both the tert-butyl ester and the methyl group.
Uniqueness
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to the specific combination of functional groups and the carbazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
tert-butyl 6-methyl-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),4,6,12-tetraene-9-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-11-5-8-14-15(9-11)20(18(21)22-19(2,3)4)17-13-7-6-12(10-13)16(14)17/h5-9,12-13,16-17H,10H2,1-4H3 |
Clave InChI |
VBXOSPHJLBJTDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3C4CC(C3N2C(=O)OC(C)(C)C)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


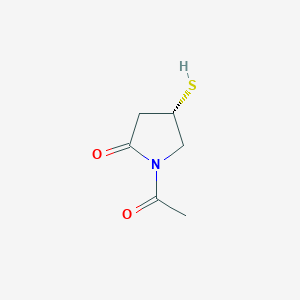

![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)

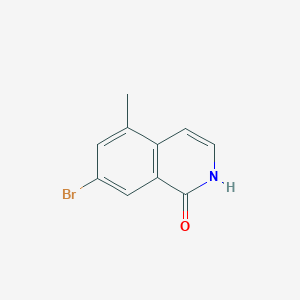
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
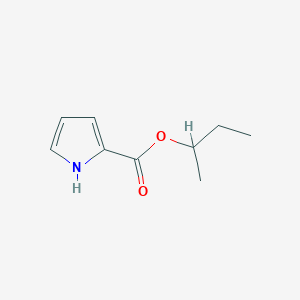

![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
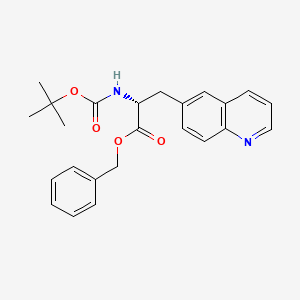
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
